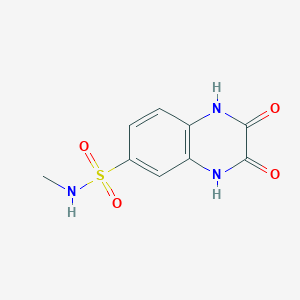![molecular formula C20H21N5O B5627978 4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5627978.png)
4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-(4H-1,2,4-triazol-4-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule characterized by the presence of a phenylpiperidinyl group linked through a carbonyl function to a pyridine ring substituted with a triazolyl group. It is part of a broader class of chemicals known for exhibiting significant biological and chemical properties due to their complex structural motifs, which include pyridine and triazole rings.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions that often start with basic building blocks like 2-cyanopyridine, which can be further modified using various reagents (e.g., N-phenylthiosemicarbazide) to introduce the desired functional groups, such as the triazole ring. A typical example involves the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide to afford derivatives like 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which can be further reacted with chloroacetic acid followed by esterification to yield more complex derivatives (Castiñeiras, García-Santos, & Saa, 2018).
Molecular Structure Analysis
The molecular and supramolecular structures of these compounds and their complexes can be assessed using X-ray diffractometry, revealing details about their crystalline structures, intermolecular contacts, and packing arrangements. For instance, analyses have shown the presence of specific C-H…X contacts and supramolecular synthons that are indicative of the compounds' potential for forming stable crystalline structures (Tawfiq et al., 2014).
Chemical Reactions and Properties
The compound's reactivity can be studied through its participation in various chemical reactions, such as intramolecular oxidative N-N bond formation, which is a key step in synthesizing biologically important structures like 1,2,4-triazolo[1,5-a]pyridines. Such reactions often employ reagents like phenyliodine bis(trifluoroacetate) for direct oxidative N-N bond formation, highlighting the compound's versatility in synthetic chemistry (Zheng et al., 2014).
Physical Properties Analysis
The physical properties, such as melting points and crystallization behavior, can be inferred from the molecular structure, with specific intermolecular contacts and packing arrangements playing a significant role. For example, the presence of certain supramolecular synthons and packing motifs has been linked to the crystallization behavior and stability of these compounds (Tawfiq et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity and potential for forming complexes with metals, can be explored through various spectroscopic and analytical techniques. Studies on related compounds have demonstrated their ability to form complexes with metals, which is indicative of their potential application in areas such as catalysis and material science (Dunru Zhu et al., 2000).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-methyl-3-phenylpiperidin-1-yl)-[2-(1,2,4-triazol-4-yl)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-20(17-6-3-2-4-7-17)9-5-11-24(13-20)19(26)16-8-10-21-18(12-16)25-14-22-23-15-25/h2-4,6-8,10,12,14-15H,5,9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQPLXZZVFTUEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=CC(=NC=C2)N3C=NN=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-(4H-1,2,4-triazol-4-yl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]methyl}phenyl)acetamide](/img/structure/B5627899.png)
![2-(3-methoxypropyl)-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5627907.png)

![1-[(4-ethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5627911.png)
![(4aS*,8aS*)-2-acetyl-7-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5627922.png)
![4-{2-[rel-(1R,5S)-3,6-diazabicyclo[3.2.2]non-6-yl]-2-oxoethyl}-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione hydrochloride](/img/structure/B5627930.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[(5-methyl-1H-imidazol-4-yl)methyl]benzamide](/img/structure/B5627935.png)
![2-cyclopropyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B5627938.png)
![9-[(2S)-2-aminobutanoyl]-2-[(5-methyl-2-pyrazinyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5627940.png)
![6-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-N,N-dimethyl-2-pyrazinecarboxamide](/img/structure/B5627951.png)

![8-{[5-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5627973.png)

![6-[(4-iodophenyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5627991.png)